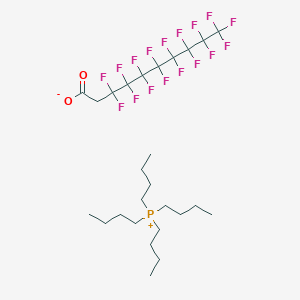

Tetrabutylphosphonium 2h,2h-perfluorodecanoate

Overview

Description

Tetrabutylphosphonium 2h,2h-perfluorodecanoate is a chemical compound with the molecular formula C26H38F17O2P and a molecular weight of 736.53 g/mol . This compound is characterized by its colorless to pale yellow oil form and slight solubility in chloroform, dimethyl sulfoxide (DMSO), and methanol .

Mechanism of Action

Target of Action

It is derived from 1,1,2,2-tetrahydroperfluorodecanol , which suggests that it may interact with similar biological targets.

Biochemical Pathways

It has been observed to induce cell death and formation of oxidative or reactive oxygen species in cerebellar granule cells , suggesting it may impact pathways related to oxidative stress and cell survival.

Result of Action

Tetrabutylphosphonium 2h,2h-perfluorodecanoate has been seen to induce cell death and formation of oxidative or reactive oxygen species in cerebellar granule cells . This suggests that the compound may have cytotoxic effects, particularly in the context of cerebellar granule cells.

Biochemical Analysis

Biochemical Properties

Tetrabutylphosphonium 2H,2H-Perfluorodecanoate plays a significant role in biochemical reactions, particularly in inducing cell death and the formation of oxidative or reactive oxygen species in cerebellar granule cells . This compound interacts with various enzymes, proteins, and other biomolecules, leading to these biochemical effects. The nature of these interactions involves the induction of oxidative stress, which can result in cellular damage and apoptosis.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to induce cell death and the formation of oxidative or reactive oxygen species in cerebellar granule cells . This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. The oxidative stress induced by this compound can lead to significant cellular damage and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, leading to the induction of oxidative stress and cell death . This compound binds to specific enzymes and proteins, resulting in enzyme inhibition or activation and changes in gene expression. The oxidative stress caused by this compound leads to the formation of reactive oxygen species, which can cause cellular damage and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is hygroscopic and can degrade over time, affecting its stability and long-term effects on cellular function . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and cellular damage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may induce mild oxidative stress, while higher doses can lead to significant cellular damage and apoptosis . Threshold effects have been observed, with toxic or adverse effects becoming more pronounced at higher doses.

Metabolic Pathways

This compound is involved in metabolic pathways that lead to the formation of reactive oxygen species and oxidative stress . This compound interacts with enzymes and cofactors that are involved in these pathways, affecting metabolic flux and metabolite levels. The oxidative stress induced by this compound can disrupt normal cellular metabolism and lead to cellular damage.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect the localization and accumulation of the compound, influencing its activity and function. The hygroscopic nature of this compound also affects its stability and distribution within cells.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its effects on cellular function . Targeting signals and post-translational modifications direct this compound to specific organelles, influencing its activity and function. The oxidative stress induced by this compound can affect the function of these organelles, leading to cellular damage and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabutylphosphonium 2h,2h-perfluorodecanoate is synthesized from 1,1,2,2-tetrahydroperfluorodecanol . The synthesis involves the reaction of tetrabutylphosphonium hydroxide with 2h,2h-perfluorodecanoic acid under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Tetrabutylphosphonium 2h,2h-perfluorodecanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: It can also undergo reduction reactions, although these are less common.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield perfluorinated carboxylic acids, while substitution reactions can produce a variety of substituted phosphonium salts .

Scientific Research Applications

Tetrabutylphosphonium 2h,2h-perfluorodecanoate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Tetrabutylphosphonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecanoate: A closely related compound with similar chemical properties.

Tetrabutylphosphonium 2h,2h-perfluorooctanoate: Another similar compound with a shorter perfluorinated chain.

Uniqueness

Tetrabutylphosphonium 2h,2h-perfluorodecanoate is unique due to its specific perfluorinated chain length and the resulting chemical properties. Its ability to form self-healing coatings and induce oxidative stress in cells sets it apart from other similar compounds .

Biological Activity

Tetrabutylphosphonium 2H,2H-perfluorodecanoate (TBP-PFD) is a phosphonium salt derived from the perfluorinated fatty acid perfluorodecanoic acid. Its molecular formula is , and it has a molecular weight of 736.53 g/mol. This compound has garnered attention for its potential biological activities, particularly in the context of cellular interactions and environmental implications.

Chemical Structure

- Molecular Formula :

- Molecular Weight : 736.53 g/mol

- CAS Number : 882489-14-7

Applications

TBP-PFD is primarily used in:

- Barrier Coatings : It forms self-healing coatings on zinc metal surfaces, enhancing corrosion resistance.

- Biological Studies : Its ability to induce cell death and generate reactive oxygen species (ROS) makes it a candidate for studies on oxidative stress in cells, particularly cerebellar granule cells .

Induction of Cell Death

Research indicates that TBP-PFD can induce apoptosis in various cell types. This is particularly relevant in neurobiology, where it has been shown to affect cerebellar granule cells. The mechanism involves the generation of oxidative stress, leading to increased levels of ROS, which are known to trigger apoptotic pathways .

Reactive Oxygen Species Generation

The compound has been implicated in the formation of ROS within cells. Elevated ROS levels can lead to cellular damage and play a significant role in various pathological conditions, including neurodegenerative diseases .

Toxicity Studies

Toxicological assessments have revealed that TBP-PFD exhibits significant toxicity at certain concentrations. For instance, studies have shown that exposure to TBP-PFD can lead to cellular dysfunction and viability loss in cultured cells .

Study 1: Cellular Effects of TBP-PFD

In a controlled study, cerebellar granule cells were exposed to varying concentrations of TBP-PFD. The findings indicated:

- Concentration-Dependent Effects : Higher concentrations resulted in increased cell death.

- Mechanistic Insights : The study suggested that the apoptotic effects were mediated through oxidative stress pathways, evidenced by elevated markers of apoptosis and ROS levels.

| Concentration (µM) | Cell Viability (%) | ROS Levels (Relative Units) |

|---|---|---|

| 0 | 100 | 1.0 |

| 10 | 85 | 1.5 |

| 50 | 50 | 3.0 |

| 100 | 20 | 5.5 |

Study 2: Environmental Impact Assessment

A comprehensive review highlighted the environmental persistence of TBP-PFD and its potential bioaccumulation in aquatic systems. The compound's structure allows it to resist degradation, raising concerns about long-term ecological effects .

Implications for Human Health

The implications of TBP-PFD extend beyond cellular toxicity; its structural similarity to other perfluoroalkyl substances (PFAS) raises questions about its potential endocrine-disrupting properties. Research indicates that PFAS can interfere with hormonal functions and lead to developmental issues in wildlife and possibly humans .

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecanoate;tetrabutylphosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36P.C10H3F17O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;11-3(12,1-2(28)29)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h5-16H2,1-4H3;1H2,(H,28,29)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBYSDABLPDJJF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CCCC.C(C(=O)[O-])C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38F17O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

736.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.